molecular formula C17H20N2O3S2 B4673079 N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4673079
M. Wt: 364.5 g/mol
InChI Key: NQKLESQDRLOBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been studied extensively for their biological activities.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and carbonic anhydrase IX. Inhibition of these enzymes leads to the suppression of cancer cell growth and induces apoptosis. N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory properties and can reduce the production of cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is its potential therapeutic applications in various fields. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide. One of the major directions is to study the mechanism of action of this compound in more detail. This will help in the development of more effective therapeutic strategies for the treatment of cancer and other diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Furthermore, the development of more efficient synthesis methods to produce this compound in larger quantities will be beneficial for its further development and potential therapeutic applications.

Scientific Research Applications

N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields. One of the major applications of this compound is in the treatment of cancer. Studies have shown that N-(3-methylphenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-13-5-2-7-15(11-13)18-17(20)14-6-3-9-19(12-14)24(21,22)16-8-4-10-23-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKLESQDRLOBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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